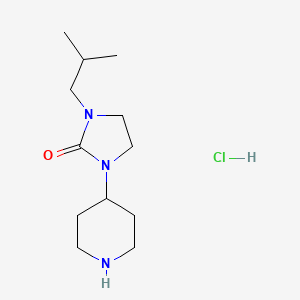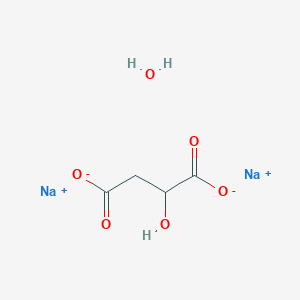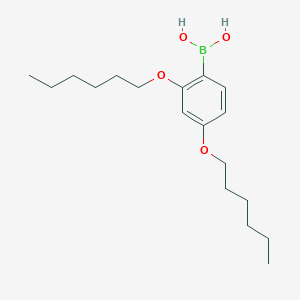
(S)-2-(Methylamino)-2-phenylethanol hydrochloride
Overview
Description
(S)-2-(Methylamino)-2-phenylethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methylamino)-2-phenylethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the use of benzaldehyde and methylamine.
Reaction: Benzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form (S)-2-(Methylamino)-2-phenylethanol.
Hydrochloride Formation: The resulting (S)-2-(Methylamino)-2-phenylethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methylamino)-2-phenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce different amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-2-(Methylamino)-2-phenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(Methylamino)-2-phenylethanol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as a precursor to neurotransmitters or other biologically active compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-(Methylamino)-2-phenylethanol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(Methylamino)-2-phenylethanol: The non-hydrochloride form of the compound.
Phenylethanolamine: A structurally similar compound with different functional groups.
Uniqueness
(S)-2-(Methylamino)-2-phenylethanol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
(2S)-2-(methylamino)-2-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-9(7-11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJUPCZJUYIKT-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-71-5 | |
| Record name | Benzeneethanol, β-(methylamino)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)

![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)
![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)







![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

